[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride
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Overview
Description
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with acetyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
2,4-bis(1,1-dimethylpropyl)phenol+acetyl chloride→acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl
Industrial Production Methods
In industrial settings, the production of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- can hydrolyze to form the corresponding phenol and hydrochloric acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Esterification Conditions: Esterification reactions are often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Phenol Derivatives: Hydrolysis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- yields 2,4-bis(1,1-dimethylpropyl)phenol.
Esters: Reaction with alcohols forms esters of 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid.
Scientific Research Applications
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- involves the formation of an acylium ion intermediate during its reactions. This intermediate is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants involved .
Comparison with Similar Compounds
Similar Compounds
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is similar to other acetyl chlorides, such as acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- and acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- .
Uniqueness
The uniqueness of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other acetyl chlorides may not be as effective .
Properties
CAS No. |
88-34-6 |
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Molecular Formula |
C18H27ClO2 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3 |
InChI Key |
KSYTWDUNKAIFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)Cl)C(C)(C)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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